![molecular formula C22H19FN2O5S B2799505 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922089-97-2](/img/structure/B2799505.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C21H16F2N2O4S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound and similar compounds has been described in patent WO2015017412A1 . The patent provides methods of synthesizing compounds of this type and pharmaceutical compositions containing these compounds . The synthesis can be achieved by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin-2-yl moiety, which is part of a larger class of compounds known as dibenzo[b,f][1,4]oxazepines . The compound also contains a 3-fluoro-4-methoxybenzenesulfonamide group .Physical And Chemical Properties Analysis
The compound has an average mass of 430.424 Da and a monoisotopic mass of 430.079895 Da . Other physical and chemical properties specific to this compound are not detailed in the available literature.Scientific Research Applications
Synthesis and Chemical Properties
Research on similar dibenzo[b,f][1,4]oxazepin derivatives has led to the development of novel synthetic methods and the exploration of their chemical properties. For instance, the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology on AMEBA resin showcases the flexibility and purity of the final products, highlighting the compound's utility in library synthesis and drug discovery efforts Xiaohu Ouyang, N. Tamayo, A. Kiselyov, 1999.
Medicinal Chemistry and Pharmacology
The dibenzo[b,f][1,4]oxazepin core structure is a significant pharmacophore in medicinal chemistry. Organocatalytic asymmetric additions and reactions involving similar structures have been developed to construct chiral centers with high enantioselectivity, demonstrating the compound's relevance in synthesizing potential therapeutic agents Bing Li, Ye Lin, D. Du, 2019.
Anticancer Activity
Aminothiazole-paeonol derivatives, sharing a core structural resemblance with the compound , have been synthesized and evaluated for their anticancer effects. These compounds, particularly those containing benzenesulfonamide groups similar to the compound of interest, have shown significant inhibitory activity against various cancer cell lines, indicating potential applications in cancer therapy Chia-Ying Tsai et al., 2016.
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the available literature, compounds of this type are described as selective inhibitors of the Dopamine D2 receptor . This suggests that they may have potential applications in the treatment of central nervous system disorders .
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S/c1-13-4-7-21-18(10-13)25(2)22(26)16-11-14(5-8-19(16)30-21)24-31(27,28)15-6-9-20(29-3)17(23)12-15/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOWGJSFMFBFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.